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Abstract
This technical guide provides a comprehensive, in-depth analysis of the predicted spectral data

for the novel compound 6-Propoxy-5-indanecarbaldehyde. As experimental data for this

specific molecule is not yet publicly available, this document serves as a predictive guide for

researchers, scientists, and professionals in drug development. By leveraging established

principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass

spectrometry (MS), and by drawing comparisons with structurally analogous compounds, we

present a detailed forecast of its characteristic spectral features. This guide is intended to aid in

the identification, characterization, and quality control of 6-Propoxy-5-indanecarbaldehyde in

a research and development setting.

Introduction
6-Propoxy-5-indanecarbaldehyde is a bi-functional organic molecule that incorporates an

indan scaffold, a propoxy group, and an aldehyde functional group. The indan framework is a

privileged structure in medicinal chemistry, often imparting valuable pharmacological
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properties. The aldehyde offers a reactive handle for further synthetic modifications, while the

propoxy group can modulate lipophilicity and metabolic stability. Given the potential of this

compound as a building block in drug discovery and materials science, a thorough

understanding of its spectral properties is paramount for its unambiguous identification and

characterization.

This document provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS

spectra of 6-Propoxy-5-indanecarbaldehyde. The predictions are grounded in the

fundamental principles of spectroscopy and are supported by experimental data from

structurally related molecules.

Molecular Structure and Predicted Spectroscopic
Features
The structural features of 6-Propoxy-5-indanecarbaldehyde, including the numbering scheme

used for NMR assignments, are illustrated below.

Figure 1. Molecular structure of 6-Propoxy-5-indanecarbaldehyde with atom numbering.

Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of 6-Propoxy-5-indanecarbaldehyde in CDCl₃ is expected to

exhibit distinct signals corresponding to the aromatic, aldehyde, indan, and propoxy protons.

The predicted chemical shifts (δ) are summarized in Table 1.
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Protons
Predicted δ
(ppm)

Multiplicity Integration
Coupling
Constant (J,
Hz)

Rationale

Aldehyde-H 9.8 - 10.0 s 1H -

The aldehyde

proton is

highly

deshielded

and appears

as a

characteristic

singlet in this

region.

Aromatic-H

(H-4)
7.5 - 7.7 s 1H -

This proton is

ortho to the

electron-

withdrawing

aldehyde

group,

leading to a

downfield

shift.

Aromatic-H

(H-7)
6.9 - 7.1 s 1H -

This proton is

ortho to the

electron-

donating

propoxy

group,

resulting in

an upfield

shift

compared to

unsubstituted

benzene.

Propoxy-

OCH₂ (H-1')

3.9 - 4.1 t 2H ~6-7 These

protons are
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adjacent to

the oxygen

atom,

causing a

significant

downfield

shift. They

are split into

a triplet by

the

neighboring

methylene

protons.

Indan-CH₂

(H-1, H-3)
2.8 - 3.0 t 4H ~7-8

These

benzylic

protons are

deshielded by

the aromatic

ring and

appear as a

triplet due to

coupling with

the H-2

protons.

Indan-CH₂

(H-2)
2.0 - 2.2 p 2H ~7-8

These

protons are

split into a

pentet by the

four

neighboring

protons on C-

1 and C-3.

Propoxy-CH₂

(H-2')

1.7 - 1.9 sextet 2H ~7 These

protons are

split by the

adjacent CH₂
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and CH₃

groups.

Propoxy-CH₃

(H-3')
0.9 - 1.1 t 3H ~7

The terminal

methyl group

appears as a

triplet in the

upfield

region.

Table 1. Predicted ¹H NMR Spectral Data for 6-Propoxy-5-indanecarbaldehyde.

Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is predicted to show 11 distinct signals,

corresponding to the 11 unique carbon environments in the molecule. The predicted chemical

shifts are detailed in Table 2.
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Carbon Predicted δ (ppm) Rationale

C=O (Aldehyde) 190 - 195

The carbonyl carbon of an

aromatic aldehyde is highly

deshielded.

C-6 160 - 165

Aromatic carbon attached to

the oxygen of the propoxy

group, showing a significant

downfield shift.

C-3a, C-7a 140 - 145
Quaternary aromatic carbons

of the indan system.

C-5 130 - 135
Aromatic carbon attached to

the aldehyde group.

C-4 125 - 130 Aromatic methine carbon.

C-7 110 - 115

Aromatic methine carbon

shielded by the adjacent

propoxy group.

O-CH₂ (C-1') 65 - 70
Carbon directly bonded to the

electronegative oxygen atom.

Indan-CH₂ (C-1, C-3) 30 - 35
Aliphatic carbons in the five-

membered ring.

Indan-CH₂ (C-2) 25 - 30
Central aliphatic carbon of the

indan moiety.

Propoxy-CH₂ (C-2') 20 - 25
Methylene carbon of the

propoxy group.

Propoxy-CH₃ (C-3') 10 - 15
Terminal methyl carbon of the

propoxy group.

Table 2. Predicted ¹³C NMR Spectral Data for 6-Propoxy-5-indanecarbaldehyde.

Predicted Infrared (IR) Spectrum
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The IR spectrum of 6-Propoxy-5-indanecarbaldehyde is expected to display characteristic

absorption bands for its functional groups. These predictions are based on well-established IR

correlation tables.

Wavenumber
(cm⁻¹)

Intensity Vibration Functional Group

~2960-2850 Medium-Strong C-H stretch
Aliphatic (Indan and

Propoxy)

~2820 and ~2720 Medium (two bands) C-H stretch Aldehyde

~1680-1700 Strong C=O stretch Aromatic Aldehyde

~1600 and ~1480 Medium C=C stretch Aromatic Ring

~1250 Strong C-O stretch Aryl Ether

~1100 Medium C-O stretch Alkyl Ether

Table 3. Predicted Major IR Absorption Bands for 6-Propoxy-5-indanecarbaldehyde.

Predicted Mass Spectrum (MS)
In an electron ionization mass spectrometry (EI-MS) experiment, 6-Propoxy-5-
indanecarbaldehyde (Molecular Weight: 204.26 g/mol ) is expected to show a prominent

molecular ion peak (M⁺) at m/z 204. Key fragmentation pathways are predicted to involve the

loss of the propoxy and aldehyde groups.

Molecular Ion (M⁺): A distinct peak at m/z = 204.

[M-29]⁺: Loss of the CHO group (aldehyde) resulting in a fragment at m/z = 175.

[M-43]⁺: Loss of a propyl radical (C₃H₇) from the propoxy group, leading to a fragment at m/z

= 161.

[M-59]⁺: Loss of the entire propoxy group (OC₃H₇) resulting in a fragment at m/z = 145.

Tropylium Ion: A common fragment for alkylbenzenes at m/z = 91.
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Figure 2. Predicted major fragmentation pathways in EI-MS.

Experimental Protocols
The following are generalized protocols for the acquisition of spectral data for a solid organic

compound like 6-Propoxy-5-indanecarbaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of

deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal

standard.

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a

good signal-to-noise ratio. Typical parameters include a spectral width of 12-15 ppm, a

relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of

scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C. A

spectral width of 200-220 ppm is standard.

Data Processing: Process the raw data using appropriate software, including Fourier

transformation, phase correction, and baseline correction. Calibrate the chemical shifts

relative to the TMS signal at 0.00 ppm.
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Infrared (IR) Spectroscopy
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is

recommended. Place a small amount of the solid on the ATR crystal and apply pressure to

ensure good contact.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Co-add a sufficient

number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

Data Processing: Perform a background subtraction using a spectrum of the empty ATR

crystal.

Mass Spectrometry (MS)
Sample Introduction: Introduce a dilute solution of the compound in a volatile organic solvent

(e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a

gas chromatography (GC) or liquid chromatography (LC) system.

Ionization: Use Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-

MS.

Mass Analysis: Scan a mass range appropriate for the compound, for example, m/z 50-300.

Data Analysis: Identify the molecular ion peak and major fragment ions.
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Figure 3. Workflow for the spectroscopic analysis of a novel compound.

Conclusion and Future Work
This technical guide provides a robust, theory-backed prediction of the NMR, IR, and MS

spectral data for 6-Propoxy-5-indanecarbaldehyde. The presented data and interpretations

are intended to serve as a valuable resource for the scientific community, aiding in the future

synthesis, identification, and application of this promising molecule.

It is imperative that these predictions are validated through the experimental acquisition and

analysis of the spectral data for a synthesized and purified sample of 6-Propoxy-5-
indanecarbaldehyde. Such experimental verification will not only confirm the structure of the

molecule but also refine our understanding of the electronic and steric effects of the combined

functional groups on its spectroscopic properties.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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